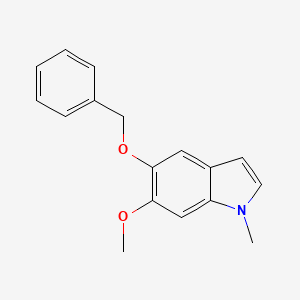
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, an acetamide group, a hydroxyl group, a pyrrolidinyl group, and a trimethoxyphenyl group. Due to its unique structure, it has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using trimethoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyrrolidine, other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)-: Unique due to the presence of the trimethoxyphenyl group.
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-phenyl-: Lacks the trimethoxy groups, which may affect its biological activity.
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4-dimethoxyphenyl)-: Contains fewer methoxy groups, potentially altering its chemical properties.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
42055-66-3 |
|---|---|
Fórmula molecular |
C19H24N4O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-[6-pyrrolidin-1-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C19H24N4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-6-4-5-7-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24) |
Clave InChI |
VMAVXXVEYJWSQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCCC3)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)

![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)





